BARIUM TITANATE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

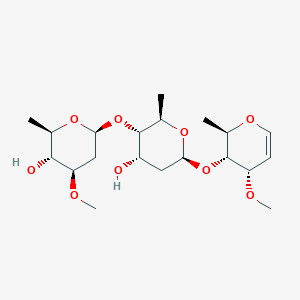

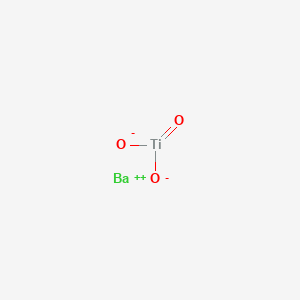

BARIUM TITANATE is an inorganic compound with the chemical formula BaTiO₃. It is a white powder that becomes transparent when prepared as large crystals. This compound is known for its ferroelectric, pyroelectric, and piezoelectric properties, making it a valuable material in various technological applications .

Vorbereitungsmethoden

BARIUM TITANATE can be synthesized through several methods:

Sol-Gel Process: This method involves the reaction of barium ions and titanium ions in the presence of a chelating agent.

Solid-State Reaction: This traditional method involves mixing barium carbonate (BaCO₃) and titanium dioxide (TiO₂) powders, followed by calcination at high temperatures to form this compound(IV).

Hydrothermal Synthesis: This method involves reacting barium salts and titanium oxide in an aqueous solution under high pressure and temperature.

Analyse Chemischer Reaktionen

BARIUM TITANATE undergoes various chemical reactions, including:

Oxidation and Reduction: this compound can participate in redox reactions, particularly in the presence of reducing or oxidizing agents.

Substitution Reactions: It can undergo substitution reactions where barium or titanium ions are replaced by other metal ions, altering its properties.

Hydrolysis: This compound can hydrolyze in the presence of water, especially under acidic or basic conditions.

Common reagents used in these reactions include mineral acids, bases, and other metal salts. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

BARIUM TITANATE has a wide range of scientific research applications:

Electronics: It is widely used in the production of multilayer ceramic capacitors (MLCCs) due to its high dielectric constant.

Optics and Photonics: Its high refractive index and transparency make it suitable for optical applications such as high-index optical glasses and photorefractive devices.

Medical Field: The piezoelectric properties of this compound(IV) make it valuable in ultrasonic transducers used for imaging and therapeutic purposes.

Energy Storage: It is used in the development of high-power energy storage devices and fuel cells.

Biomedical Applications: This compound nanoparticles have shown potential in anti-cancer drug discovery due to their biocompatibility and unique physicochemical properties.

Wirkmechanismus

The mechanism of action of barium titanate(IV) is primarily based on its ferroelectric and piezoelectric properties. These properties arise from the spontaneous electrical polarization of the material, which can be reversed by an external electric field . This polarization effect is crucial for its applications in electronic devices, where it can store and release electrical energy efficiently. In biomedical applications, the piezoelectric properties enable it to generate micro-electric currents that enhance cellular activities, such as bone regeneration .

Vergleich Mit ähnlichen Verbindungen

BARIUM TITANATE can be compared with other similar compounds, such as:

Lead zirconate titanate (PZT): Known for its high piezoelectric properties, PZT is widely used in sensors and actuators. it contains lead, which poses environmental and health concerns.

Strontium titanate (SrTiO₃): This compound shares similar ferroelectric properties with this compound(IV) but has a different crystal structure and lower dielectric constant.

Calcium titanate (CaTiO₃): It is another titanate compound with ferroelectric properties but is less commonly used due to its lower performance compared to this compound(IV).

This compound stands out due to its excellent combination of ferroelectric, pyroelectric, and piezoelectric properties, making it a versatile material for various applications.

Eigenschaften

Molekularformel |

BaTiO3 BaO3Ti |

|---|---|

Molekulargewicht |

233.19 g/mol |

IUPAC-Name |

barium(2+);dioxido(oxo)titanium |

InChI |

InChI=1S/Ba.3O.Ti/q+2;;2*-1; |

InChI-Schlüssel |

WNKMTAQXMLAYHX-UHFFFAOYSA-N |

Kanonische SMILES |

[O-][Ti](=O)[O-].[Ba+2] |

Synonyme |

arium titanate (BaTiO3) barium titanate(IV) barium titanate(IV), ion (2-) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]thiourea](/img/structure/B1233861.png)

![N-[(3-hydroxy-4-methoxyphenyl)methyl]-2-(4-hydroxyphenyl)ethan-1-aminium](/img/structure/B1233866.png)